molecular formula C20H18BrCl2NO4S B6079908 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate

2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate

Cat. No. B6079908
M. Wt: 519.2 g/mol
InChI Key: XFMBTHGGRWWORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate, also known as BMEC, is a chemical compound that has been widely used in scientific research for its unique properties. BMEC is a member of the thioester family of compounds and has been shown to exhibit potent biological activity. In

Mechanism of Action

2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration results in enhanced synaptic transmission, which can improve cognitive function.
Biochemical and Physiological Effects
In addition to its inhibitory effects on acetylcholinesterase, 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has also been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. This makes 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate a potential therapeutic agent for the treatment of diseases that are associated with oxidative stress, such as cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate in lab experiments is its potency. 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been shown to be a very potent inhibitor of acetylcholinesterase, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate is its toxicity. 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been shown to be toxic to certain cell types, which can limit its usefulness in some experiments.

Future Directions

There are several potential future directions for the use of 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate in scientific research. One possible direction is the development of 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate-based therapies for the treatment of Alzheimer's disease and other neurological disorders. Another potential direction is the use of 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate as a tool for studying the role of acetylcholinesterase in other biological processes, such as synaptic plasticity and learning and memory. Additionally, further research could be conducted to explore the antioxidant properties of 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate and its potential use in the treatment of diseases that are associated with oxidative stress.

Synthesis Methods

The synthesis of 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-morpholinecarbonyl chloride to form the corresponding amide. The amide is then reacted with 2-bromo-6-ethoxyphenyl isocyanate to yield the final product, 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate.

Scientific Research Applications

2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been widely used in scientific research for its ability to inhibit the activity of certain enzymes. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate a potential therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

[2-bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrCl2NO4S/c1-2-27-17-10-12(19(29)24-5-7-26-8-6-24)9-15(21)18(17)28-20(25)14-4-3-13(22)11-16(14)23/h3-4,9-11H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMBTHGGRWWORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrCl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dichlorobenzoate

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